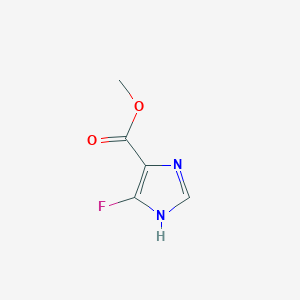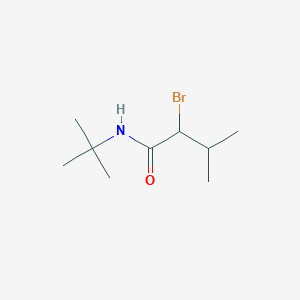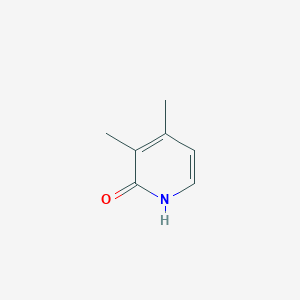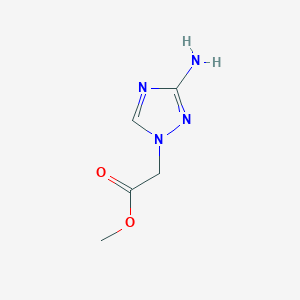
methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
説明
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C5H8N4O2 . It has a molecular weight of 156.14 g/mol . The compound is also known by other names such as 1H-1,2,4-Triazol-1-acetic acid, 3-amino-, methyl ester .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C5H8N4O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3,(H2,6,8) . The compound has a topological polar surface area of 83 Ų and contains 11 heavy atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.14 g/mol . It has a computed XLogP3 value of -0.9, indicating its solubility in water and other polar solvents . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts . It also has a rotatable bond count of 3 .科学的研究の応用
Pharmaceutical and Agricultural Applications
Amino-1,2,4-triazoles serve as a crucial raw material in the fine organic synthesis industry, finding extensive use in pharmaceuticals, dyes, agricultural products, and high-energy materials. These compounds are pivotal in the production of various drugs, including antimicrobial and cardiological drugs, due to their pronounced antimicrobial effect against bacteria like Staphylococcus aureus and their anti-ischemic and membrane-stabilizing effects. Additionally, 1,2,4-triazoles are integral in manufacturing plant protection products, such as insecticides and fungicides, highlighting their significant role in agriculture and medicine (Nazarov et al., 2021).
Therapeutic Applications
The triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been explored for their therapeutic potential, exhibiting a wide range of biological activities. Their significance in drug development is underscored by their structural versatility, leading to the creation of new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This versatility showcases the triazoles' importance in addressing various health challenges, including neglected diseases (Ferreira et al., 2013).
Material Science and Corrosion Inhibition
In material science, 1,2,4-triazole derivatives have found applications as corrosion inhibitors for metals and alloys in aggressive media. The design and synthesis of these compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, have demonstrated their effectiveness in protecting steels, copper, iron, and aluminum from corrosion. These findings highlight the potential of 1,2,4-triazoles in developing environmentally friendly and efficient corrosion inhibitors for various industrial applications (Hrimla et al., 2021).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activities of similar compounds , it’s possible that this compound may interfere with the synthesis of essential microbial components, leading to the inhibition of microbial growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s likely that this compound may disrupt pathways essential for microbial survival, such as protein synthesis or cell wall formation.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it’s plausible that this compound may lead to the death of microbial cells by disrupting essential cellular processes.
特性
IUPAC Name |
methyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAEPWNPMKAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959054-36-5 | |
| Record name | methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)
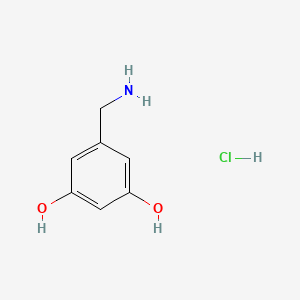


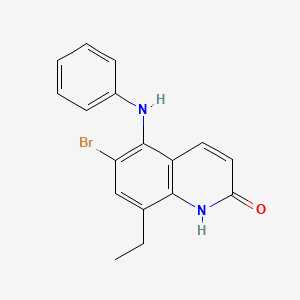
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B3317287.png)
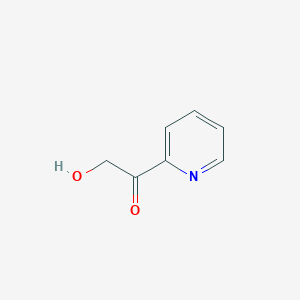
![7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B3317299.png)
